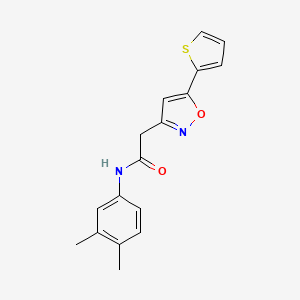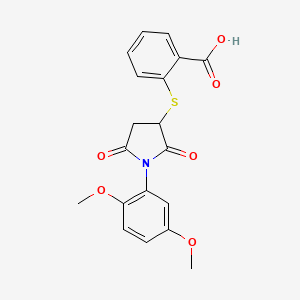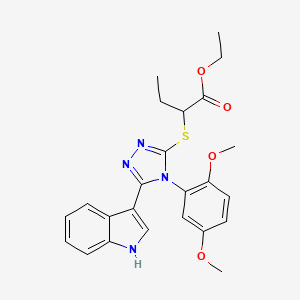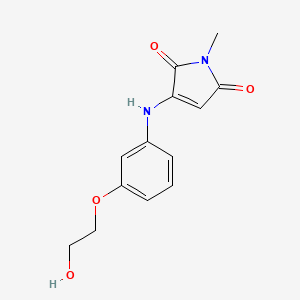
3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a phenyl group and a hydroxyethoxy group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the phenyl derivative. The phenyl group is first functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. Subsequently, the pyrrole ring is constructed using a cyclization reaction, often involving a diketone precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylamines or amines.
Substitution: : The hydroxyethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides (Cl, Br, I) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Hydroxylamines, amines, and other reduced forms.
Substitution: : Halogenated phenyl derivatives and alkylated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a probe to investigate cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism by which 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the intended use of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethoxy)phenol: : Similar structure but lacks the pyrrole ring.
1-Methyl-1H-pyrrole-2,5-dione: : Similar pyrrole ring but lacks the phenyl and hydroxyethoxy groups.
2-Hydroxyethoxy-substituted phenylamines: : Similar hydroxyethoxy group but different core structure.
Uniqueness
The uniqueness of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione lies in its combination of the pyrrole ring, phenyl group, and hydroxyethoxy group. This combination provides a balance of reactivity and stability, making it suitable for various applications.
Propriétés
IUPAC Name |
3-[3-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-3-2-4-10(7-9)19-6-5-16/h2-4,7-8,14,16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOQKORTPVXNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
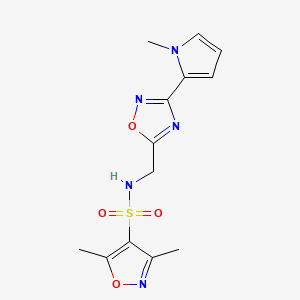

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)

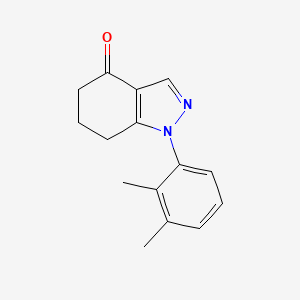
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)
![methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2980266.png)

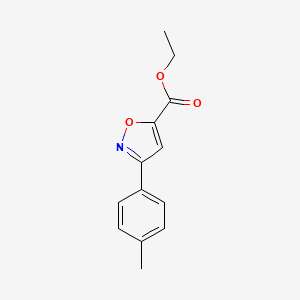
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)
